2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-ethoxyphenyl)acetamide
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Description
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C18H16ClN3O2S2 and its molecular weight is 405.92. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Research on thiadiazole derivatives often involves the synthesis of novel compounds with potential biological activities. For instance, the synthesis of formazans from a Mannich base of thiadiazole as antimicrobial agents showcases the chemical versatility and potential application of thiadiazole derivatives in developing new antimicrobial compounds (Sah et al., 2014). Similarly, the study on N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives highlights a method for creating thiadiazole derivatives with potential application in medicinal chemistry (Yu et al., 2014).
Pharmacological Evaluation
- Thiadiazole derivatives are evaluated for various pharmacological activities, including anticancer and antimicrobial effects. For example, studies on thiadiazole and thiazole derivatives as anticancer agents reveal that these compounds can exhibit significant anticancer activity against various cancer cell lines, suggesting their potential as therapeutic agents (Gomha et al., 2014). Another study on the antimicrobial activity of rhodanine-3-acetic acid derivatives, which include thiadiazole structures, indicates their effectiveness against a range of microbial strains, underscoring the utility of thiadiazole derivatives in addressing microbial resistance (Krátký et al., 2017).
Molecular Modeling and Drug Design
- The application of molecular modeling and drug design techniques to thiadiazole derivatives is evident in their evaluation as inhibitors of specific enzymes or biological pathways. For instance, novel thiazolidinone and acetidinone derivatives, incorporating thiadiazole structures, have been synthesized and assessed for their antimicrobial activity, demonstrating the integration of synthetic chemistry and computational biology in drug discovery processes (Mistry et al., 2009).
Properties
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S2/c1-2-24-13-9-7-12(8-10-13)20-16(23)11-25-18-21-17(22-26-18)14-5-3-4-6-15(14)19/h3-10H,2,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMANLTXLDUMVKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.